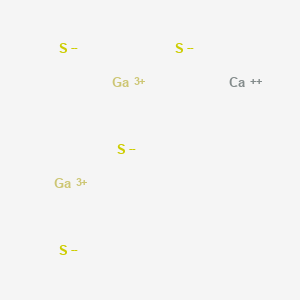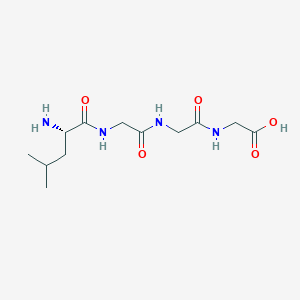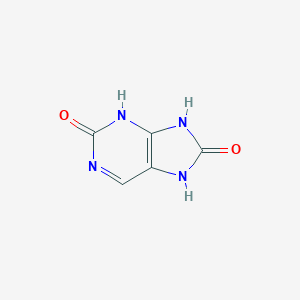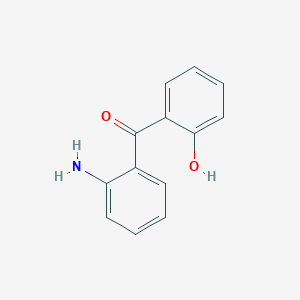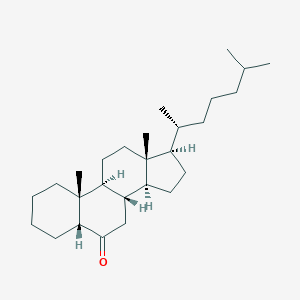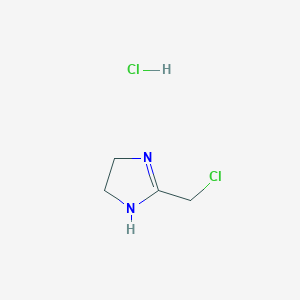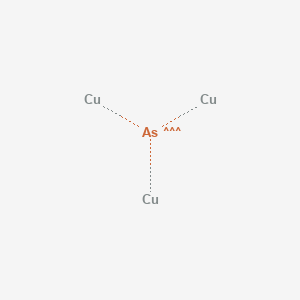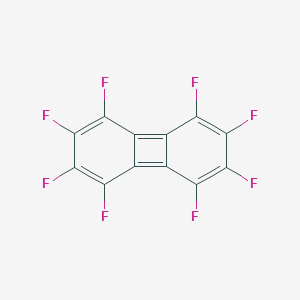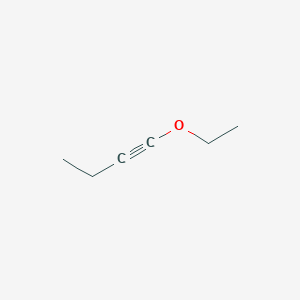
1-Ethoxy-1-butyne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethoxy-1-butyne, also known as ethyl propargyl ether, is a chemical compound that belongs to the family of alkynes. It is a colorless liquid that is used in various scientific research applications.
Mecanismo De Acción
The mechanism of action of 1-Ethoxy-1-butyne is not well understood. However, it is believed to act as an alkylating agent, reacting with various nucleophiles such as amino acids, DNA, and RNA. This leads to the formation of covalent bonds between the compound and the nucleophile, which can result in changes in the structure and function of the molecule.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 1-Ethoxy-1-butyne have not been extensively studied. However, it has been shown to have cytotoxic effects on various cancer cell lines, indicating its potential as an anti-cancer agent. It has also been shown to inhibit the growth of bacteria and fungi, suggesting its potential as an antimicrobial agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-Ethoxy-1-butyne in lab experiments is its ease of synthesis. It is also a relatively stable compound, making it easy to handle and store. However, one limitation is its potential toxicity, which can pose a risk to researchers if not handled properly. In addition, its mechanism of action is not well understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 1-Ethoxy-1-butyne. One area of interest is its potential as an anti-cancer agent. Further studies are needed to determine its efficacy and safety in vivo, as well as its mechanism of action. Another area of interest is its potential as an antimicrobial agent. Studies are needed to determine its activity against various types of bacteria and fungi, as well as its mechanism of action. In addition, research on the use of 1-Ethoxy-1-butyne in the synthesis of novel organic compounds and polymer materials is also an area of interest.
Métodos De Síntesis
1-Ethoxy-1-butyne can be synthesized by reacting propargyl alcohol with 1-Ethoxy-1-butyne iodide in the presence of a base such as potassium carbonate. The reaction takes place at room temperature and produces 1-Ethoxy-1-butyne as the main product. The synthesis method is simple and efficient, making it a popular choice for producing this compound.
Aplicaciones Científicas De Investigación
1-Ethoxy-1-butyne has been used in various scientific research applications. It is commonly used as a reagent in organic synthesis reactions to introduce the propargyl group into organic molecules. It has also been used as a starting material for the synthesis of other compounds such as pyrazoles, pyrimidines, and triazoles. In addition, 1-Ethoxy-1-butyne has been used in the preparation of polymer materials and as a solvent in electrochemical studies.
Propiedades
Número CAS |
14272-91-4 |
|---|---|
Nombre del producto |
1-Ethoxy-1-butyne |
Fórmula molecular |
C6H10O |
Peso molecular |
98.14 g/mol |
Nombre IUPAC |
1-ethoxybut-1-yne |
InChI |
InChI=1S/C6H10O/c1-3-5-6-7-4-2/h3-4H2,1-2H3 |
Clave InChI |
NUXCHNORRRTFCY-UHFFFAOYSA-N |
SMILES |
CCC#COCC |
SMILES canónico |
CCC#COCC |
Sinónimos |
1-Ethoxy-1-butyne |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




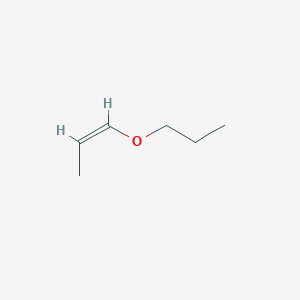

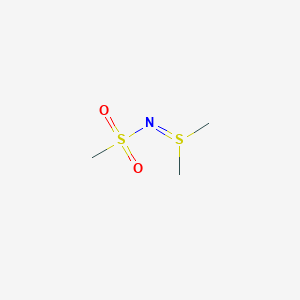
![[17-(6-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B79622.png)

